REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[OH-].[NH4+].[H][H]>[Ni].C(OCC)(=O)C>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Raney Nickel was removed
|
Type
|
FILTRATION
|
Details
|
by filtering through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |